molecular formula C9H18ClNO5 B14588655 Perchloric acid--2,2,6,6-tetramethylpiperidin-4-one (1/1) CAS No. 61083-46-3

Perchloric acid--2,2,6,6-tetramethylpiperidin-4-one (1/1)

Cat. No.: B14588655
CAS No.: 61083-46-3
M. Wt: 255.69 g/mol
InChI Key: YMRISLLSIKGDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perchloric acid–2,2,6,6-tetramethylpiperidin-4-one (1/1) is a compound that combines perchloric acid with 2,2,6,6-tetramethylpiperidin-4-one. Perchloric acid is a strong acid commonly used in analytical chemistry, while 2,2,6,6-tetramethylpiperidin-4-one is a derivative of piperidine, known for its stability and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylpiperidin-4-one typically involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the stable piperidinone structure.

Industrial Production Methods

Industrial production of 2,2,6,6-tetramethylpiperidin-4-one often follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of perchloric acid in combination with 2,2,6,6-tetramethylpiperidin-4-one is less common in industrial settings but can be synthesized through controlled acid-base reactions.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidants: Oxone is commonly used for oxidation reactions.

    Allylic Chlorides: Used in substitution reactions to form allylated products.

    Reducing Agents: Various reducing agents can be employed depending on the desired product.

Major Products

    Hydroxylamines: Formed through oxidation.

    Allylated Tertiary Amines: Formed through substitution reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidin-4-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-one involves its ability to act as a hindered base, facilitating various chemical reactions. Its molecular targets include reactive intermediates in organic synthesis, where it stabilizes transition states and intermediates, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethylpiperidin-4-one is unique due to its stability and versatility in various chemical reactions. Its ability to form stable intermediates and transition states makes it valuable in both research and industrial applications.

Properties

CAS No.

61083-46-3

Molecular Formula

C9H18ClNO5

Molecular Weight

255.69 g/mol

IUPAC Name

perchloric acid;2,2,6,6-tetramethylpiperidin-4-one

InChI

InChI=1S/C9H17NO.ClHO4/c1-8(2)5-7(11)6-9(3,4)10-8;2-1(3,4)5/h10H,5-6H2,1-4H3;(H,2,3,4,5)

InChI Key

YMRISLLSIKGDBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C.OCl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.